Cas no 3506-73-8 (4-(3-chlorophenyl)butan-2-one)
4-(3-chlorophenyl)butan-2-one structure
Product Name:4-(3-chlorophenyl)butan-2-one
CAS No:3506-73-8
MF:C10H11ClO
MW:182.646742105484
MDL:MFCD11553383
CID:919806
PubChem ID:260432
Update Time:2025-04-19
4-(3-chlorophenyl)butan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-chlorophenyl)butan-2-one
- 1-(3-chlorophenyl)butan-3-one
- 3-Chlor-benzylaceton
- 4-(3-chlorophenyl)2-butanone
- 4-(3-chlorophenyl)-butan-2-one
- 4-(3-chloro-phenyl)-butan-2-one
- 4-(m-Chlorphenyl)-butanon
- AC1L6357
- AC1Q3M40
- AR-1F6077
- CTK4H3481
- m-Chlorobenzylaceton
- NSC91714
- SureCN1848
- AKOS009391188
- NSC-91714
- DTXSID80293716
- SCHEMBL1848
- 3506-73-8
- NS-01620
- OKHTXMYUDWHGOC-UHFFFAOYSA-N
- DS-005045
- starbld0036941
- CS-0254015
- EN300-1229343
- 4-(3-chlorophenyl)-2-butanone
- MFCD11553383
- NSC 91714
-
- MDL: MFCD11553383
- Inchi: 1S/C10H11ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3
- InChI Key: OKHTXMYUDWHGOC-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)CCC(C)=O
Computed Properties
- Exact Mass: 182.04993
- Monoisotopic Mass: 182.0498427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
4-(3-chlorophenyl)butan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C611533-2.5mg |
4-(3-chlorophenyl)butan-2-one |
3506-73-8 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C611533-5mg |
4-(3-chlorophenyl)butan-2-one |
3506-73-8 | 5mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C611533-25mg |
4-(3-chlorophenyl)butan-2-one |
3506-73-8 | 25mg |
$ 185.00 | 2022-06-06 | ||
| Chemenu | CM460582-250mg |
4-(3-chlorophenyl)butan-2-one |
3506-73-8 | 95%+ | 250mg |
$226 | 2022-06-11 | |
| Chemenu | CM460582-500mg |
4-(3-chlorophenyl)butan-2-one |
3506-73-8 | 95%+ | 500mg |
$368 | 2022-06-11 | |
| Chemenu | CM460582-1g |
4-(3-chlorophenyl)butan-2-one |
3506-73-8 | 95%+ | 1g |
$548 | 2022-06-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324685-1g |
4-(3-Chlorophenyl)-2-butanone |
3506-73-8 | 98% | 1g |
¥6526.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324685-5g |
4-(3-Chlorophenyl)-2-butanone |
3506-73-8 | 98% | 5g |
¥23110.00 | 2024-05-17 | |
| A2B Chem LLC | AD47143-250mg |
4-(3-chlorophenyl)butan-2-one |
3506-73-8 | 97% | 250mg |
$152.00 | 2024-04-20 | |
| A2B Chem LLC | AD47143-500mg |
4-(3-chlorophenyl)butan-2-one |
3506-73-8 | 97% | 500mg |
$244.00 | 2024-04-20 |
4-(3-chlorophenyl)butan-2-one Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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